N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a fluoro substituent, a morpholine ring, and a sulfonyl group attached to a benzamide core. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the benzylation of a suitable precursor, such as 4-fluoroaniline, using benzyl chloride in the presence of a base like sodium hydroxide.
Introduction of the Morpholine Ring: The benzylated intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the morpholine ring.
Sulfonylation: The morpholine-containing intermediate undergoes sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Benzamide Core: Finally, the sulfonylated intermediate is converted to the benzamide derivative through an amide coupling reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro substituent.
Scientific Research Applications
N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzamide can be compared with other similar compounds, such as:
N-Benzyl-4-fluoro-3-(piperidine-4-sulfonyl)-benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-Benzyl-4-chloro-3-(morpholine-4-sulfonyl)-benzamide: Similar structure but with a chloro substituent instead of a fluoro substituent.
N-Benzyl-4-fluoro-3-(morpholine-4-sulfonyl)-benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUNKVMPNAQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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